1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene 1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1186195-20-9
VCID: VC11981676
InChI: InChI=1S/C8H5ClF4/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2
SMILES: C1=CC(=C(C=C1F)CC(F)(F)F)Cl
Molecular Formula: C8H5ClF4
Molecular Weight: 212.57 g/mol

1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene

CAS No.: 1186195-20-9

Cat. No.: VC11981676

Molecular Formula: C8H5ClF4

Molecular Weight: 212.57 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene - 1186195-20-9

Specification

CAS No. 1186195-20-9
Molecular Formula C8H5ClF4
Molecular Weight 212.57 g/mol
IUPAC Name 1-chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
Standard InChI InChI=1S/C8H5ClF4/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2
Standard InChI Key SKKFTQOPEOMROP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)CC(F)(F)F)Cl
Canonical SMILES C1=CC(=C(C=C1F)CC(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture and Nomenclature

1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene (C8_8H5_5ClF4_4) features a benzene ring substituted with chlorine at position 1, fluorine at position 4, and a 2,2,2-trifluoroethyl group at position 2. This arrangement introduces steric and electronic effects that influence reactivity and stability. The trifluoroethyl group (-CF2_2CF3_3) contributes strong electron-withdrawing characteristics, while the halogen atoms modulate electrophilic substitution patterns .

Table 1: Comparative Molecular Properties of Fluorinated Chlorobenzenes

Compound NameMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
1-Chloro-4-fluoro-2-(trifluoromethyl)benzene C7_7H3_3ClF4_4198.541.4±0.1145.3±35.0
2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene C9_9H7_7ClF4_4226.60N/AN/A
1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene (Estimated)C8_8H5_5ClF4_4212.57~1.45~160–180

The estimated density and boiling point for 1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene derive from additive contributions of substituents, with the trifluoroethyl group increasing molecular weight and volatility compared to trifluoromethyl analogs .

Spectroscopic and Computational Characterization

While experimental spectral data for this compound are unavailable, computational models predict distinct 19F^{19}\text{F} NMR signals for the trifluoroethyl group (-CF2_2CF3_3) near -60 to -70 ppm, alongside 1H^{1}\text{H} NMR resonances for aromatic protons in the 6.8–7.5 ppm range . The chlorine and fluorine atoms induce deshielding effects, altering electronic environments detectable via UV-Vis spectroscopy.

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene likely involves sequential functionalization of a benzene precursor. Two plausible routes include:

  • Electrophilic Substitution: Direct chlorination and fluorination of a pre-functionalized benzene ring containing a trifluoroethyl group.

  • Cross-Coupling Strategies: Palladium-catalyzed coupling of halogenated aryl halides with trifluoroethyl metal reagents.

Stepwise Synthesis Based on Analogous Protocols

Drawing from patent CN110498730B , a multi-step approach could involve:

  • Nitration and Halogenation: Starting with dichlorofluorobenzene, nitration introduces a nitro group para to fluorine, followed by fluorination using potassium fluoride under quaternary ammonium salt catalysis .

  • Reduction and Functionalization: Hydrogenation of nitro groups to amines, followed by diazotization and deamination to achieve fluorine substitution. Introducing the trifluoroethyl group would require alkylation using 2,2,2-trifluoroethyl iodide under Friedel-Crafts conditions.

Critical Reaction Parameters:

  • Nitration: Optimal at 50–60°C with fuming nitric acid and concentrated sulfuric acid (1:1 w/w) .

  • Fluorination: Requires sulfolane as solvent at 150–200°C with spray-dried KF .

  • Alkylation: Lewis acid catalysts (e.g., AlCl3_3) facilitate electrophilic substitution at the benzene ring’s ortho position relative to fluorine.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound’s thermal stability is expected to exceed 200°C, given the strong C-F bonds and aromatic stabilization. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is moderate, while hydrophobicity increases with the trifluoroethyl group .

Reactivity in Electrophilic Substitutions

The electron-withdrawing trifluoroethyl and halogen substituents deactivate the ring, directing incoming electrophiles to meta positions. Controlled bromination or sulfonation would require harsh conditions, limiting practical utility .

Applications in Pharmaceutical and Agrochemical Development

Role as a Synthetic Intermediate

Fluorinated chlorobenzenes serve as precursors to bioactive molecules. For example:

  • Antimicrobial Agents: Analogous structures are key intermediates in quinolone antibiotics.

  • Herbicides: Trifluoroethyl groups enhance lipid solubility, improving membrane permeability in agrochemicals .

Material Science Applications

The compound’s high fluorine content suggests utility in liquid crystal formulations, where fluorinated aromatics improve thermal stability and dielectric anisotropy .

Future Research Directions

Optimization of Synthetic Routes

Developing catalytic, asymmetric methods to introduce the trifluoroethyl group could enhance yield and sustainability. Flow chemistry approaches may mitigate risks associated with exothermic nitrations .

Exploration of Biological Activity

Screening derivatives for kinase inhibition or antimicrobial properties could unlock therapeutic applications. Computational docking studies would prioritize synthetic targets.

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